molecular formula C23H27ClN2O4 B2902070 Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate CAS No. 1235652-18-2

Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2902070
CAS No.: 1235652-18-2
M. Wt: 430.93
InChI Key: USMQGYUPSYFERW-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl ester group and a propanamido-methyl side chain bearing a 4-chlorophenoxy moiety.

Properties

IUPAC Name

phenyl 4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-23(2,30-20-10-8-18(24)9-11-20)21(27)25-16-17-12-14-26(15-13-17)22(28)29-19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMQGYUPSYFERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₁ClN₂O₃
  • Molecular Weight : 348.82 g/mol
  • CAS Number : 26191083

The presence of the piperidine ring and the chlorophenoxy group suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or as inhibitors of key enzymes involved in metabolic processes. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary studies suggest it may interact with:

  • Neurotransmitter receptors : Potentially acting on serotonin or dopamine receptors.
  • Enzymatic pathways : Inhibiting enzymes related to lipid metabolism or neurotransmitter degradation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related piperidine derivatives found promising results against various bacterial strains. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL against Mycobacterium tuberculosis . While direct data on this compound is limited, its structural resemblance suggests potential efficacy in this area.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds indicated varied therapeutic indices. For example, certain derivatives showed cytotoxic effects on Vero cells with therapeutic indices ranging from 1.5 to 13.3 . This raises concerns regarding the safety profile of this compound, necessitating further investigation into its selectivity and toxicity.

Case Study 1: Anti-Tuberculosis Activity

In a screening of piperidinol analogs, compounds similar to this compound were identified with significant anti-tuberculosis activity. For instance, derivatives exhibiting a chloro substitution at the para position demonstrated MIC values as low as 1.4 µg/mL . These findings suggest that modifications to the piperidine structure could enhance antimicrobial efficacy.

CompoundMIC (µg/mL)Chloro Substitution
4b1.4Para
4m1.7Para (trifluoromethyl)

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of piperazine derivatives, revealing their potential as NK(1) receptor antagonists . While not directly tested on this compound, the implications for similar compounds suggest a pathway for further exploration in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

Piperidine-based esters with substituted side chains are prevalent in pharmaceutical intermediates. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate C₂₂H₂₅N₃O₄S Methylthiophenyl, acetamido linker 427.5 Similar piperidine ester backbone; sulfur-containing substituent enhances lipophilicity
Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate C₁₇H₂₃N₃O₄S Methyl ester, methylthiophenyl 365.4 Smaller ester group (methyl vs. phenyl) reduces steric bulk
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate C₂₃H₂₆ClNO₄S Chlorophenyl sulfonyl, ethyl ester, 4-methylbenzyl 472.0 Sulfonyl group introduces strong electron-withdrawing effects

Key Observations :

  • 4-Chlorophenoxy substituents (as in the target compound) are associated with enhanced metabolic stability compared to non-halogenated analogs, as seen in agrochemicals like difenoconazole ().
Chlorophenoxy-Containing Compounds

The 4-chlorophenoxy group is a hallmark of bioactive molecules:

Compound Name Use/Activity Structural Feature Reference
Difenoconazole Fungicide Triazole ring + chlorophenoxy
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)azetidin-3-yl)methyl)acetamide derivatives ATF4 inhibitors (anticancer) Chlorophenoxy + acetamide linker

Key Observations :

  • The chlorophenoxy group in the target compound may confer resistance to oxidative degradation, a trait critical for prolonged activity in pesticides and pharmaceuticals .
  • Compared to difenoconazole, the absence of a triazole ring in the target compound suggests divergent mechanisms of action, possibly favoring kinase or protease inhibition over cytochrome P450 targeting .
Physicochemical Properties

Data from structurally related piperidine derivatives (–11):

Compound Type Melting Point Range (°C) LogP (Predicted) Solubility Trends
Substituted piperidines 268–287 3.5–4.2 Low water solubility; soluble in acetone
Carboxyterfenadine ~157 3.9 Insoluble in water; soluble in chloroform

Key Observations :

  • The target compound’s 4-chlorophenoxy and amide groups may elevate its LogP (~4.0–4.5), aligning with the lipophilicity of carboxyterfenadine .
  • High melting points (e.g., 268–287°C in ) suggest strong crystalline packing, which could influence formulation strategies.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimization StrategyReference
Reaction AtmosphereArgon to prevent oxidation
Solvent SystemPropionic anhydride for reflux
PurificationChloroform extraction + 2-propanol recrystallization
Yield MonitoringGC/MS for intermediate verification

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions on the piperidine ring and amide linkages. For instance, aromatic proton signals (δ 7.24–7.40 ppm) and methyl ester peaks (δ 3.78 ppm) are critical markers .
  • HPLC : Employ a methanol-buffer mobile phase (65:35, pH 4.6) with sodium octanesulfonate for purity analysis, ensuring baseline separation of impurities .
  • GC/MS : Monitor molecular ion peaks (e.g., m/z 380 for analogous compounds) to confirm molecular weight and detect degradation products .

Basic: What in vitro assays are suitable for initial target identification?

Methodological Answer:

  • Radiolabeled Binding Assays : Use 3^3H-labeled ligands (e.g., SAR-127303 in ) to screen for interactions with receptors like ATF4 or orexin receptors .
  • Functional Cell-Based Assays : Transfect cell lines (e.g., HEK293) with target receptors and measure cAMP or calcium flux responses to compound exposure .
  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., MAFP for serine hydrolases) .

Advanced: How to design SAR studies for pharmacophoric elucidation?

Methodological Answer:

  • Core Modifications : Compare bioactivity of derivatives with altered piperidine substituents (e.g., tert-butyl vs. benzyl groups) to identify critical hydrophobic interactions .
  • Functional Group Scanning : Replace the chlorophenoxy moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .
  • Table 2: SAR Insights from Analogous Compounds
Compound ModificationObserved Effect on ActivityReference
Benzyl substituent on piperidineEnhanced receptor affinity
Methoxycarbonyl groupImproved metabolic stability
Sulfonamide linkageIncreased solubility

Advanced: Addressing discrepancies in biological activity data across assays

Methodological Answer:

  • Assay Standardization : Replicate conditions (e.g., pH, temperature) across platforms. For example, buffer systems with sodium acetate (pH 4.6) stabilize compounds during HPLC and bioassays .
  • Control Compounds : Use established inhibitors (e.g., JZL-184 in ) as internal benchmarks to normalize data .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, solvent effects) .

Advanced: Mitigating solubility/stability challenges in vivo

Methodological Answer:

  • Prodrug Formulation : Introduce hydrolyzable esters (e.g., tert-butyl carboxylates) to enhance solubility, as demonstrated in PROTAC designs .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, leveraging methods from agrochemical formulations .
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

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